3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their applications in medicinal chemistry, including their roles as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase enzymes (AChE) . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with its targets by inhibiting the activity of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway. By inhibiting acetylcholinesterase, it prevents the hydrolysis of acetylcholine, leading to an increase in the concentration of acetylcholine at the synaptic cleft. This results in enhanced cholinergic neurotransmission, which is associated with improved memory and cognition .
Result of Action
The inhibition of acetylcholinesterase and the subsequent increase in acetylcholine concentration lead to enhanced cholinergic neurotransmission. This can result in improved memory and cognition, making the compound potentially useful in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide involves several steps, typically starting with the preparation of the isoxazole ring. One common method involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. The specific synthetic route for this compound may include the following steps:
Formation of the isoxazole ring: This can be achieved through the cycloaddition of a nitrile oxide with an alkyne.
Introduction of the 2-chlorophenyl group: This step involves the substitution reaction where the 2-chlorophenyl group is introduced to the isoxazole ring.
Attachment of the piperazine moiety: The piperazine ring is attached to the isoxazole ring through a nucleophilic substitution reaction.
Final modifications: The compound is further modified to introduce the carboxamide group and other substituents as required.
Chemical Reactions Analysis
3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent.
Biological Research: It is used in various biological assays to study its effects on different cell lines and biological pathways.
Pharmaceutical Development: The compound is explored for its potential to be developed into clinically viable drugs for various therapeutic applications.
Comparison with Similar Compounds
3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide can be compared with other isoxazole derivatives, such as:
5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives: These compounds have shown potent cytotoxicity against various cancer cell lines.
4,5-diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline: This compound has been screened for anti-inflammatory activity.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2/c1-18-22(23(27-31-18)20-10-5-6-11-21(20)25)24(30)26-12-7-13-28-14-16-29(17-15-28)19-8-3-2-4-9-19/h2-6,8-11H,7,12-17H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXFPKYCCGUKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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